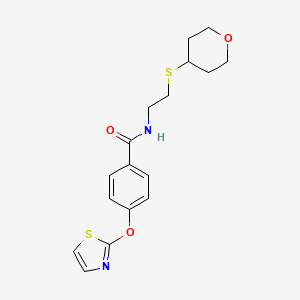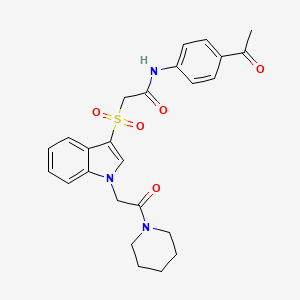![molecular formula C14H12N4O B2726734 7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-52-2](/img/structure/B2726734.png)
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C14H12N4O . It has a molecular weight of 252.277.
Molecular Structure Analysis
The molecular structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is a fused ring system containing two nitrogen atoms in the triazole ring and two more in the pyrimidine ring . Attached to this core is a 4-methoxyphenyl group and an ethenyl group .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 255 - 257°C . Its InChI code is 1S/C14H13N5O/c1-20-12-6-3-10(4-7-12)2-5-11-8-9-16-14-17-13(15)18-19(11)14/h2-9H,1H3,(H2,15,18)/b5-2+ .科学的研究の応用
Optical Sensing and Biological Applications
Pyrimidine derivatives, including structures akin to "7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine," have been investigated for their versatility as optical sensors and their broad spectrum of biological applications. These compounds, due to their ability to form both coordination and hydrogen bonds, make excellent candidates for sensing materials. Their significant role in biological and medicinal applications, along with their capacity as exquisite sensing materials, has been a subject of interest (Jindal & Kaur, 2021).
Optoelectronic Material Development
Pyrimidine and triazole derivatives have shown promise in the development of optoelectronic materials. Their integration into π-extended conjugated systems enhances the creation of novel materials for organic light-emitting diodes (OLEDs), image sensors, and solar cells. These derivatives have proven crucial for fabricating materials with electroluminescent properties and potential applications in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Anticancer and Antibacterial Activities
Compounds featuring the triazolo[1,5-a]pyrimidine scaffold have been researched for their antibacterial activities, particularly against strains like Staphylococcus aureus. This research underscores the potential of triazolo[1,5-a]pyrimidine hybrids to act through dual or multiple antibacterial mechanisms, highlighting the scaffold's broad-spectrum antibacterial activity (Li & Zhang, 2021).
Synthesis and Therapeutic Applications
The synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines from barbituric acid derivatives demonstrates the scaffold's versatility. These compounds, confirmed through spectral and analytical data, open pathways to new derivatives with potential therapeutic importance, indicating a fertile ground for further pharmaceutical research (Nandha kumar et al., 2001).
CNS Drug Synthesis Potential
Research into the synthesis of central nervous system (CNS) acting drugs has identified functional chemical groups in heterocycles like pyrimidines, suggesting their potential as lead molecules. The diverse pharmacological effects of these compounds underscore their significance in developing novel CNS medications (Saganuwan, 2017).
Safety and Hazards
作用機序
The mode of action of these compounds often involves interactions with enzymes or receptors, leading to changes in cellular processes . The exact biochemical pathways affected would depend on the specific targets of the compound.
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the bioavailability of the compound. These properties can be influenced by the chemical structure of the compound, including factors such as its size, polarity, and stability .
The result of the compound’s action would be changes at the molecular and cellular levels, potentially leading to therapeutic effects. The exact effects would depend on the specific targets and pathways affected .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of the compound .
特性
IUPAC Name |
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-19-13-6-3-11(4-7-13)2-5-12-8-9-15-14-16-10-17-18(12)14/h2-10H,1H3/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVBNOWGGKNYGM-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=NC=NN23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=NC3=NC=NN23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

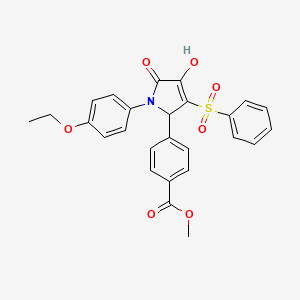

![3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2726658.png)
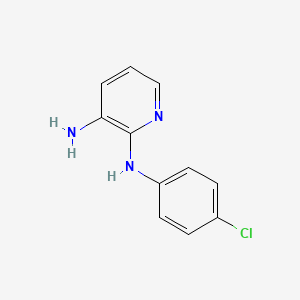
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cycloheptylacetamide](/img/structure/B2726663.png)

![N-(1-Cyanocyclohexyl)-2-[3-(2,6-difluorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide](/img/structure/B2726665.png)
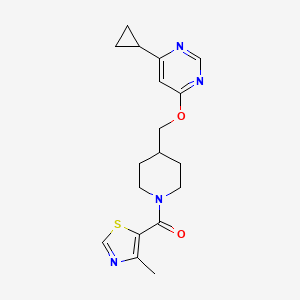
![1,7-dimethyl-3-(2-oxopropyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726669.png)
